molecular formula C13H18N2O2 B146452 6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester CAS No. 129488-00-2

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Cat. No. B146452
CAS RN: 129488-00-2
M. Wt: 234.29 g/mol
InChI Key: NWVDKZOUGBMLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester” is a heterocyclic organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.2974 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester” consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The specific arrangement of these atoms forms the unique structure of this compound.

Scientific Research Applications

Anti-Cancer Applications

Indoline structures, including 1-Boc-6-Amino-2,3-dihydroindole, have been used in the development of anti-cancer drugs . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner, which is beneficial for the development of anti-cancer drugs .

Anti-Bacterial Applications

Indoline-related alkaloids have been fully developed as antibiotics . The nitrogen atom in the pyrrole ring of indoline can form hydrogen bonds with the amino acid residues of proteins, which is crucial for the antibacterial activity .

Cardiovascular Disease Treatment

Indoline compounds have been used to treat cardiovascular diseases . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds, making them more soluble in water and less soluble in lipids, which is beneficial for cardiovascular disease treatment .

Anti-Inflammatory and Analgesic Applications

Indoline structures have been used as anti-inflammatory and analgesic drugs . The special structure and properties of indoline make it a valuable component in drug design .

Synthesis of Alkaloids

Indoles, including 1-Boc-6-Amino-2,3-dihydroindole, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used in the synthesis of various alkaloids .

Development of New Drug Scaffolds

To cope with the potentially adverse side effects of cancer chemotherapy and surgery, researchers are turning to the construction of new drug scaffolds . The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .

properties

IUPAC Name

tert-butyl 6-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVDKZOUGBMLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620359
Record name tert-Butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

CAS RN

129488-00-2
Record name tert-Butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Nitro-indole-1-carboxylic acid t-butyl ester (1 eq) was dissolved in methanol (0.1M), to this solution was added palladium on carbon (0.1 eq) in methanol under nitrogen. A hydrogen atmosphere was then inserted and resulting mixture allowed to stir for 3 hours at room temperature. The reaction mixture was then filtered through celite and solvent removed in vacuo to afford 6-Amino-2,3-dihydro-indole-1-carboxylic acid t-butyl ester as a white solid. MS: MH+ 235
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 6-nitroindoline-1-carboxylate (270 mg, 1.02 mmol) in AcOH/H2O (2.5 mL, 10:1, v:v) was added iron powder (229 mg, 4.08 mmol) portionwise. The resulting mixture was stirred at rt. After 1.5 h, the reaction was filtered through Celite and the filtrate concentrated in vacuo. The residue was diluted with EtOAc and the resulting organic layer was washed with sat. NaHCO3 and brine. The organic layer was concentrated in vacuo to yield tert-butyl 6-aminoindoline-1-carboxylate as a grey solid. MS (ES+): m/z 235 [M+1]. 1H NMR (CDCl3, 400 MHz): δ1.55 (s, 9H), 2.96 (t, J=8.4 Hz, 2H), 3.61 (br.s, 2H), 3.93 (t, J=8.4 Hz, 2H), 6.27 (d, J=8.4 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 7.30 (s, 1H).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
229 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.